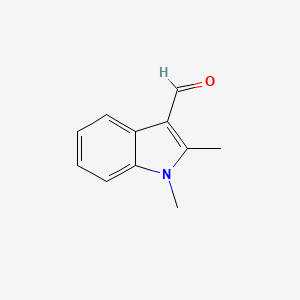
1,2-Dimethyl-1H-indole-3-carbaldehyde
Übersicht
Beschreibung
1,2-Dimethyl-1H-indole-3-carbaldehyde is a derivative of the indole family . It is an efficient chemical precursor for generating biologically active structures . It is also used as a reactant for the preparation of nitroolefins and nitroalcohols via microwave- or ultrasound-assisted Henry reactions .
Synthesis Analysis
The synthesis of 1,2-Dimethyl-1H-indole-3-carbaldehyde involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .Molecular Structure Analysis
The molecular structure of 1,2-Dimethyl-1H-indole-3-carbaldehyde is complex, and it plays a crucial role in multicomponent reactions . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
1,2-Dimethyl-1H-indole-3-carbaldehyde is involved in multicomponent reactions (MCRs) that offer access to complex molecules . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .Wissenschaftliche Forschungsanwendungen
Multicomponent Reactions (MCRs)
- Scientific Field: Organic Chemistry
- Summary of Application: 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They are ideal precursors for the synthesis of active molecules .
- Methods of Application: These compounds are used in Multicomponent reactions (MCRs), a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . This method decreases the deployment of solvents and energy essential for the purification of intermediates .
- Results or Outcomes: MCRs are generally high-yielding, operationally friendly, time- and cost-effective . They comply with the green chemistry criteria and are significant synthetic strategies in medicinal and pharmaceutical chemistry .
Synthesis of Biologically Active Compounds
- Scientific Field: Medicinal Chemistry
- Summary of Application: The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
- Methods of Application: Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
- Results or Outcomes: Indole derivatives have shown significant physiological and pharmacological properties, including anticarcinogenic properties, inhibitors of human prostate cancer cells, and free radical scavenging activities .
Hypoglycemic Agents
- Scientific Field: Pharmacology
- Summary of Application: Indole derivatives are used as hypoglycemic agents . These are drugs used to lower glucose levels in the blood, and are commonly used in the treatment of diabetes mellitus .
- Methods of Application: The specific methods of application would depend on the specific drug formulation and the patient’s condition .
- Results or Outcomes: The use of these agents can help control blood sugar levels in patients with diabetes, contributing to the overall management of the disease .
Antibacterial and Antifungal Agents
- Scientific Field: Microbiology
- Summary of Application: Indole derivatives have been found to have antibacterial and antifungal properties . This makes them useful in the development of new antimicrobial drugs .
- Methods of Application: These compounds can be used in various forms such as creams, ointments, or oral medications depending on the type of infection .
- Results or Outcomes: The use of these agents can help in the treatment of various bacterial and fungal infections .
Antiamoebic and Cytotoxic Agents
- Scientific Field: Pharmacology
- Summary of Application: Indole derivatives are used as antiamoebic and cytotoxic agents . Antiamoebic agents are used to treat infections caused by amoebae, while cytotoxic agents are used to kill or inhibit the growth of certain cells .
- Methods of Application: The specific methods of application would depend on the specific drug formulation and the patient’s condition .
- Results or Outcomes: The use of these agents can help in the treatment of amoebic infections and in the management of diseases that involve abnormal cell growth, such as cancer .
Inhibitors of the Dengue Virus Protease
- Scientific Field: Virology
- Summary of Application: Indole derivatives are used as inhibitors of the Dengue virus protease . This makes them potential candidates for the development of antiviral drugs .
- Methods of Application: These compounds can be used in the form of oral medications or injections, depending on the specific drug formulation .
- Results or Outcomes: The use of these agents can help in the management of Dengue fever by inhibiting the replication of the Dengue virus .
Safety And Hazards
Zukünftige Richtungen
1,2-Dimethyl-1H-indole-3-carbaldehyde may be used in the synthesis of (Z)-3-(1-methyl-1H-indol-3-yl)-2-(thiophen-3-yl)acrylonitrile, via base-catalyzed condensation with thiophene-3-acetonitrile . It was also used in the preparation of a monomer, required for the synthesis of poly(3-vinyl-1-methylindole) .
Eigenschaften
IUPAC Name |
1,2-dimethylindole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-10(7-13)9-5-3-4-6-11(9)12(8)2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYGUWHAXRMPCCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20344736 | |
| Record name | 1,2-Dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethyl-1H-indole-3-carbaldehyde | |
CAS RN |
38292-40-9 | |
| Record name | 1,2-Dimethyl-1H-indole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20344736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Dimethyl-1H-indole-3-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(4-Amino-1,2,5-oxadiazol-3-yl)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B1297579.png)
![N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1297582.png)


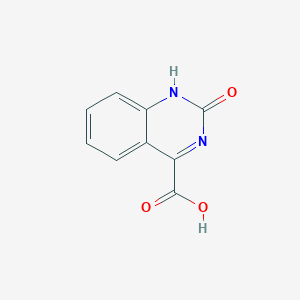
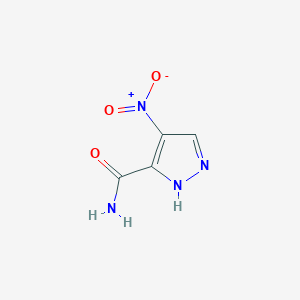
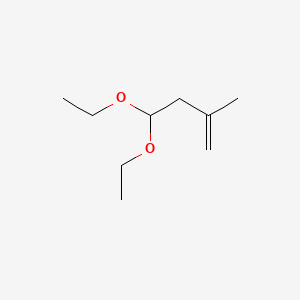
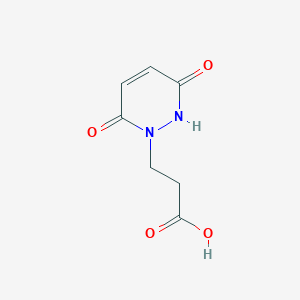
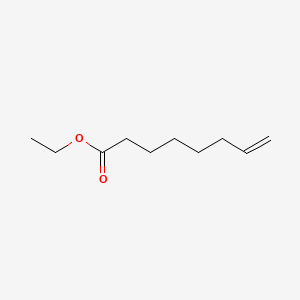
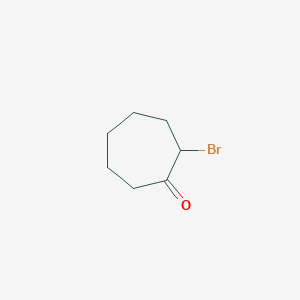

![9-Methoxy-9-borabicyclo[3.3.1]nonane](/img/structure/B1297602.png)

